molecular formula C10H13ClN2 B11751103 [5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine

[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine

Cat. No.: B11751103
M. Wt: 196.67 g/mol
InChI Key: VKPUPDVDBTYPMF-UHFFFAOYSA-N
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Description

[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine, with the CAS number 1708958-83-1, is an organic compound of significant interest in medicinal chemistry research . This compound features a molecular formula of C10H13ClN2 and a molecular weight of 196.68 g/mol . Its structure consists of a phenyl ring substituted with a chlorine atom at the 5-position and a cyclopropylmethyl group at the 2-position, functionalized with a hydrazine group . The SMILES string for this compound is NNC1=CC(Cl)=CC=C1CC2CC2, and its InChIKey is VKPUPDVDBTYPMF-UHFFFAOYSA-N . Compounds with similar structural motifs, particularly those incorporating the cyclopropylmethylphenyl backbone, have been investigated as key intermediates in the synthesis of potential therapeutic agents . Scientific literature indicates that derivatives based on the 2-phenylcyclopropylmethylamine structure show promise as potent and selective agonists for the 5-HT2C receptor . This receptor is a prominent target in ongoing research for conditions including depression, anxiety, and eating disorders . As such, this compound serves as a valuable building block for the exploration of new pharmacologically active molecules. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this compound with appropriate safety precautions. It is recommended to store the product at -4°C for short-term use (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine

InChI

InChI=1S/C10H13ClN2/c11-9-4-3-8(5-7-1-2-7)10(6-9)13-12/h3-4,6-7,13H,1-2,5,12H2

InChI Key

VKPUPDVDBTYPMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)Cl)NN

Origin of Product

United States

Preparation Methods

Diazotization-Reduction Method

A classical approach for phenylhydrazine synthesis involves diazotizing substituted anilines followed by reduction. For [5-chloro-2-(cyclopropylmethyl)phenyl]-hydrazine, this requires:

  • Starting Material : 5-Chloro-2-(cyclopropylmethyl)aniline, synthesized via Friedel-Crafts alkylation or cross-coupling.

  • Diazotization : Treatment with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Reduction : Use of SnCl₂ or Na₂S₂O₃ (thiosulfate) in acidic or neutral conditions to yield the hydrazine.

Example Protocol (Adapted from CN101781229A) :

StepReagents/ConditionsYield
Diazotization5-Chloro-2-(cyclopropylmethyl)aniline + NaNO₂ + HCl (0–5°C)
ReductionNa₂S₂O₃ + HCl (reflux)>75%

Note: Purity achieved via HPLC is reported as 97–99%.

Urea-Based Synthesis

This method, detailed in CN103553963A, avoids diazonium intermediates:

  • N-Phenylurea Formation : React 5-chloro-2-(cyclopropylmethyl)aniline with urea in dilute HCl under reflux.

  • Chlorination : Introduce Cl₂ in ethanol at 5–25°C to form chloroamidophenylurea.

  • Hydrolysis : Treat with NaOH under ice-water bath to release hydrazine.

  • Protonation : Acidify with HCl to isolate the hydrochloride salt.

Key Data (CN103553963A) :

StepReagents/ConditionsYield
N-Phenylurea5-Chloro-2-(cyclopropylmethyl)aniline + urea + HCl (reflux, 2h)86.4%
ChlorinationCl₂ in ethanol (15°C, 1h)
HydrolysisNaOH (ice-water, 0.5h)
ProtonationHCl (crystallization)89.3%

Cross-Coupling Approaches

For regioselective introduction of the cyclopropylmethyl group, Suzuki-Miyaura coupling may be employed:

  • Bromination : Convert 5-chloroaniline to 2-bromo-5-chloroaniline.

  • Coupling : React with cyclopropylmethylboronic acid using Pd catalysis.

  • Hydrazination : Apply diazotization-reduction or urea methods.

Advantages : High regioselectivity; avoids Friedel-Crafts limitations.

Critical Reaction Parameters

Diazotization-Reduction

  • Temperature Control : Diazotization at <5°C minimizes azo coupling side reactions.

  • Reduction Agents : SnCl₂ provides better yields than Na₂S₂O₃ for sterically hindered substrates.

Urea Method

  • Chlorination Efficiency : Ethanol solvent and moderate temperatures (5–25°C) prevent side reactions.

  • Extraction : Toluene or ether extraction post-hydrolysis enhances purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
DiazotizationDirect route from anilineDiazonium instability70–90%
Urea-BasedMild conditions, high purityMulti-step process75–89%
Cross-CouplingPrecision in substitutionRequires Pd catalyst, boronic acid60–80% (estimated)

Challenges and Optimizations

Regioselectivity in Aniline Synthesis

Introducing the cyclopropylmethyl group at the ortho position of 5-chloroaniline demands:

  • Friedel-Crafts Alkylation : Use of AlCl₃/CH₃NO₂ solvent systems; however, competing para substitution may occur.

  • Directed Ortho-Metallation : Lithium-based reagents to direct alkylation to the ortho position.

Stability of Hydrazine Derivatives

Hydrazines are sensitive to oxidation and light. Storage under inert atmosphere and low temperatures (<4°C) is essential.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine moiety to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives.

Scientific Research Applications

[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between [5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine and analogous hydrazine derivatives:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Cyclopropylmethyl C₁₀H₁₃ClN₂ 196.68 High lipophilicity; lab reagent
[5-Chloro-2-(cyclopropylsulfonyl)phenyl]-hydrazine Cyclopropylsulfonyl C₉H₁₁ClN₂O₂S 246.71 Electron-withdrawing sulfonyl group; enhanced polarity
[5-Chloro-2-(cyclopentylsulfonyl)phenyl]-hydrazine Cyclopentylsulfonyl C₁₁H₁₅ClN₂O₂S 274.76 Bulkier sulfonyl group; potential agrochemical intermediate
[5-Chloro-2-(ethylthio)phenyl]-hydrazine Ethylthio C₈H₁₁ClN₂S 202.70 Thioether group; moderate nucleophilicity
[5-Chloro-2-(methylthio)phenyl]-hydrazine HCl Methylthio (as HCl salt) C₇H₁₀Cl₂N₂S 209.07 Increased solubility due to hydrochloride salt

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The cyclopropylmethyl group in the target compound is electron-neutral, while sulfonyl substituents (e.g., in and ) are strongly electron-withdrawing, reducing the hydrazine group’s nucleophilicity. Thioether groups (e.g., ethylthio in ) are mildly electron-donating, enhancing reactivity in condensation reactions.
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, advantageous for synthetic applications.

Biological Activity

[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, anticancer properties, and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClN3\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_3

This compound features a chloro substituent and a hydrazine functional group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Interaction studies show that it exhibits binding affinity to various cancer-related targets, influencing pathways that regulate cell proliferation and apoptosis.

  • Inhibition of Tubulin Polymerization :
    • The compound has been observed to inhibit tubulin polymerization, a crucial process in cell division. In fluorescence-based assays, it demonstrated significant inhibition rates comparable to standard compounds like nocodazole.
  • Cell Cycle Arrest :
    • Treatment with this compound resulted in the accumulation of cancer cells in the G2/M phase of the cell cycle, indicating its potential to disrupt normal cell cycle progression.
  • IC50 Values :
    • The compound exhibited varying IC50 values against different cancer cell lines, demonstrating its potency. For instance, it showed an IC50 value of approximately 1.68 µM against bovine brain tubulin polymerization .

Target Interactions

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • VEGFR Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis .
  • Kinase Activity : It has been tested against a panel of kinases, revealing selective inhibition patterns that could be exploited for targeted cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:

  • Xenograft Models : In murine xenograft models using human cancer cells, administration of the compound resulted in reduced tumor growth rates compared to control groups .
  • Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy and reduce resistance mechanisms .

Research Findings

Study FocusKey FindingsReference
Tubulin PolymerizationInhibition rate comparable to nocodazole (IC50 = 1.68 µM)
Cell Cycle EffectsInduces G2/M phase arrest in cancer cells
VEGFR InhibitionEffective against VEGFR with significant IC50 values
Selective Kinase InhibitionHigh selectivity observed against specific kinases

Q & A

Basic Questions

Q. What are the common synthetic routes for [5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine, and what are their key parameters?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of a precursor using reagents like thionyl chloride (SOCl₂) under reflux can introduce the chlorine atom. Cyclopropane-containing groups are often introduced via alkylation or coupling reactions. Key parameters include temperature control (60–100°C), solvent choice (e.g., THF or DCM), and reaction time (6–24 hours). Post-synthesis purification involves column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

  • Answer : Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane geometry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₂ClN₂, MW 202.7 g/mol).
  • X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the cyclopropylmethyl group .

Q. What safety protocols are essential when handling this compound?

  • Answer : Due to hydrazine toxicity:

  • Use fume hoods for powder handling to prevent inhalation.
  • Wear PPE (gloves, lab coats, goggles).
  • Avoid skin contact; wash hands/arms post-handling.
  • Store in airtight containers away from oxidizers. Contaminated bedding or waste requires disposal in biohazard bins .

Q. What are the preliminary applications of this compound in research?

  • Answer : It serves as:

  • A building block for heterocyclic compounds (e.g., pyrazoles, indoles).
  • A precursor in medicinal chemistry for anticancer or antimicrobial agents, leveraging the hydrazine moiety’s reactivity .

Advanced Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

  • Answer : Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may improve cyclopropane group stability vs. non-polar solvents.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., dechlorinated byproducts) and optimize conditions .

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

  • Answer :

  • DSC/TGA : Determine thermal stability (decomposition >200°C).
  • HPLC-UV/MS : Monitor degradation in buffer solutions (pH 4–9) over 24–72 hours.
  • Cytotoxicity assays : Compare stability in cell culture media (e.g., DMEM) with pure solvents .

Q. How does the cyclopropylmethyl group influence reactivity in condensation reactions?

  • Answer : The cyclopropane ring’s strain increases electrophilicity at the methyl carbon, facilitating:

  • Hydrazone formation : Rapid reaction with carbonyl compounds (e.g., ketones).
  • Steric effects : Bulky substituents may slow nucleophilic attack; kinetic studies (e.g., rate constants via UV-Vis) quantify this .

Q. What experimental designs are optimal for assessing its potential as a kinase inhibitor?

  • Answer :

  • Enzyme assays : Measure IC₅₀ against target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™.
  • Molecular docking : MOE or AutoDock models predict binding modes with kinase ATP pockets.
  • SAR studies : Modify substituents (e.g., chloro to fluoro) and correlate with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Answer : Factors include:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity).
  • Purity thresholds : Ensure >95% purity (via HPLC) to exclude confounding impurities.
  • Cell line specificity : Test across multiple lines (e.g., HCT-116 vs. HEK293) .

Methodological Tables

Application Method Key Parameters References
Synthesis OptimizationReflux with SOCl₂Temp: 80°C; Time: 12 hr; Solvent: DCM
Stability TestingHPLC-UV (C18 column)Mobile phase: 60% MeCN/40% H₂O; Flow: 1 mL/min
Kinase InhibitionADP-Glo™ Assay[ATP] = 10 µM; Incubation: 60 min

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